N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide
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Overview
Description
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide typically involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, stirred at 50°C for 1 hour . Another method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators in dimethyl formamide .
Industrial Production Methods
Industrial production methods for benzothiazole derivatives often involve multi-step processes, including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Chemical Reactions Analysis
Types of Reactions
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: Involving reagents like Dess-Martin periodinane (DMP) for intramolecular cyclization.
Reduction: Using reducing agents to modify the benzothiazole ring.
Substitution: Commonly involving nucleophilic substitution reactions with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Dess-Martin periodinane (DMP) at ambient temperature.
Reduction: Metal hydrides or catalytic hydrogenation.
Substitution: Halogenated derivatives in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can exhibit different biological activities depending on the substituents attached to the benzothiazole ring .
Scientific Research Applications
Medicinal Chemistry: Investigated for its anti-cancer and anti-inflammatory properties.
Material Science: Used as a fluorescent probe due to its strong fluorescence properties.
Environmental Science: Studied as a sensor for heavy metal ions, particularly mercury.
Mechanism of Action
The mechanism of action of N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide involves the inhibition of various enzymes and signaling pathways. It has been shown to inhibit the activity of COX-2, an enzyme involved in the inflammatory response, and various kinases that regulate cell growth and division.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]acetamide: Known for its anti-cancer and anti-inflammatory properties.
N’- (1,3-benzothiazol-2-yl)-arylamides: Exhibiting antibacterial activity.
5-Nitro-1,2-benzothiazol-3-amine: Used in various organic synthesis reactions.
Uniqueness
Properties
Molecular Formula |
C23H20N2O2S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
N-[5-(1,3-benzothiazol-2-yl)-2-methylphenyl]-4-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O2S/c1-3-27-18-12-10-16(11-13-18)22(26)24-20-14-17(9-8-15(20)2)23-25-19-6-4-5-7-21(19)28-23/h4-14H,3H2,1-2H3,(H,24,26) |
InChI Key |
FCOWQFUEJNCNEW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4S3)C |
Origin of Product |
United States |
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